molecular formula C8H10O2 B1664592 3-Acetyl-2,5-dimethylfuran CAS No. 10599-70-9

3-Acetyl-2,5-dimethylfuran

Cat. No. B1664592
CAS RN: 10599-70-9
M. Wt: 138.16 g/mol
InChI Key: KBSVBCHYXYXDAG-UHFFFAOYSA-N
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Patent
US04025537

Procedure details

A mixture of 2.80 g (0.02 mole) 3-acetyl-3-hexen-2-one and 3.56 g (0.02 mole) N-bromosuccinimide in 50 ml of carbon tetrachloride was heated at reflux for 24 hours. After cooling, the succinimide was removed by filtration and the solution concentrated. Distillation of the crude product gave 1.81 g (66%) of 2,5-dimethyl-3-furyl methyl ketone, bp 84°-87° C (17 mm).
Name
3-acetyl-3-hexen-2-one
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4](=[CH:8][CH2:9][CH3:10])[C:5](=[O:7])[CH3:6])(=[O:3])[CH3:2].BrN1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[CH3:2][C:1]([C:4]1[CH:8]=[C:9]([CH3:10])[O:7][C:5]=1[CH3:6])=[O:3]

Inputs

Step One
Name
3-acetyl-3-hexen-2-one
Quantity
2.8 g
Type
reactant
Smiles
C(C)(=O)C(C(C)=O)=CCC
Name
Quantity
3.56 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the succinimide was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the solution concentrated
DISTILLATION
Type
DISTILLATION
Details
Distillation of the crude product

Outcomes

Product
Name
Type
product
Smiles
CC(=O)C1=C(OC(=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.81 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.